molecular formula C5H5BrN2O B12365472 5-Bromo-2-methylpyrimidin-4(5H)-one

5-Bromo-2-methylpyrimidin-4(5H)-one

Katalognummer: B12365472
Molekulargewicht: 189.01 g/mol
InChI-Schlüssel: XMMLYTRLBQWSMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-methylpyrimidin-4(5H)-one: is a heterocyclic organic compound with the molecular formula C5H5BrN2O It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the 5th position and a methyl group at the 2nd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methylpyrimidin-4(5H)-one typically involves the bromination of 2-methylpyrimidin-4(5H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5th position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-2-methylpyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with boronic acids or esters to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or water.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

  • Substituted pyrimidines with various functional groups.
  • Oxidized or reduced derivatives of the original compound.
  • Biaryl compounds formed through coupling reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Bromo-2-methylpyrimidin-4(5H)-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is used to study enzyme interactions and as a potential inhibitor for certain biological pathways.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and as a reagent in various chemical processes.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-methylpyrimidin-4(5H)-one involves its interaction with specific molecular targets. The bromine atom and the pyrimidine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate certain biological pathways, depending on its structure and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

    5-Bromo-2-methylpyrimidine: Lacks the oxygen atom at the 4th position.

    2-Methylpyrimidin-4(5H)-one: Lacks the bromine atom at the 5th position.

    5-Bromo-2-methylsulfonyl-pyrimidin-4-amine: Contains a sulfonyl group instead of the oxygen atom.

Uniqueness: 5-Bromo-2-methylpyrimidin-4(5H)-one is unique due to the presence of both the bromine atom and the oxygen atom in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C5H5BrN2O

Molekulargewicht

189.01 g/mol

IUPAC-Name

5-bromo-2-methyl-5H-pyrimidin-4-one

InChI

InChI=1S/C5H5BrN2O/c1-3-7-2-4(6)5(9)8-3/h2,4H,1H3

InChI-Schlüssel

XMMLYTRLBQWSMZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=O)C(C=N1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.